3-Ethylquinoline-8-carboxamide is a compound with the molecular formula and a molecular weight of 200.24 g/mol. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including anticancer properties. This compound is particularly significant in medicinal chemistry due to its potential applications in cancer therapy and as a building block for synthesizing more complex molecules.
The compound is cataloged under the CAS number 1106785-32-3 and can be sourced from various chemical suppliers, including BenchChem, which offers it for research purposes.
3-Ethylquinoline-8-carboxamide is classified as a heterocyclic aromatic compound. Its structure features a quinoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, along with a carboxamide functional group that enhances its reactivity and biological activity.
The synthesis of 3-Ethylquinoline-8-carboxamide can be achieved through several methods. One common approach is the Friedländer synthesis, which involves the reaction of aniline derivatives with aldehydes under acidic conditions. This method typically results in the formation of quinoline derivatives by cyclization reactions.
Another effective method includes Pd-catalyzed coupling reactions, such as Suzuki or Sonogashira reactions, which allow for the introduction of various substituents at different positions on the quinoline ring. These methods have been shown to maintain the pharmacophore conformation essential for biological activity .
The Friedländer synthesis generally involves the following steps:
The yield and purity of the synthesized compound can be enhanced using techniques such as microwave-assisted synthesis or optimizing reaction conditions (temperature, catalyst type) to favor specific pathways .
3-Ethylquinoline-8-carboxamide features a quinoline moiety with an ethyl group at position three and a carboxamide group at position eight. The molecular structure can be represented as follows:
The compound exhibits unique structural characteristics that contribute to its reactivity and biological properties. For instance, the presence of both nitrogen atoms in the quinoline ring influences its electronic properties, making it suitable for various chemical reactions .
3-Ethylquinoline-8-carboxamide participates in several types of chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize new derivatives with improved properties.
The mechanism of action for 3-Ethylquinoline-8-carboxamide primarily involves its interaction with specific molecular targets within cells. Notably, it has been identified as an inhibitor of Pim-1 kinase, an enzyme implicated in cell survival and proliferation pathways. By inhibiting this kinase, 3-Ethylquinoline-8-carboxamide induces apoptosis in cancer cell lines, showcasing its potential as an anticancer agent .
The compound exhibits notable solubility in organic solvents due to its aromatic nature. It also engages in hydrogen bonding due to the presence of the carboxamide group, influencing its reactivity and interactions with other molecules .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 200.24 g/mol |
CAS Number | 1106785-32-3 |
IUPAC Name | 3-Ethylquinoline-8-carboxamide |
3-Ethylquinoline-8-carboxamide has several significant applications:
3-Ethylquinoline-8-carboxamide is a synthetically derived small molecule featuring a bicyclic quinoline core substituted at position 3 with an ethyl group (–CH₂CH₃) and at position 8 with a carboxamide moiety (–CONH₂). This compound belongs to the broader class of quinoline carboxamides, which are characterized by their fused benzene-pyridine aromatic structure and carboxamide functionalization. Quinoline derivatives exhibit diverse pharmacological properties, with the carboxamide group enhancing hydrogen-bonding capacity and target-binding affinity. The 3-ethyl and 8-carboxamide substitutions confer distinct electronic and steric properties that influence intermolecular interactions, bioavailability, and target engagement. Research suggests this scaffold may target enzymes involved in oncology, infectious diseases, or metabolic disorders, though its specific therapeutic applications remain under investigation [1] [3] [4].
Quinoline carboxamides are classified by carboxamide position (2-, 3-, 4-, or 8-) and C3 substituents (alkyl, aryl, heterocyclic). 3-Ethylquinoline-8-carboxamide is a Type III pharmacophore, defined by carboxamide at position 8 and non-polar alkyl at position 3. This dual substitution balances hydrophobic volume and hydrogen-bonding capacity:
Table 1: Comparative Structural and Bioactivity Profiles of Quinoline Carboxamide Pharmacophores
Carboxamide Position | C3 Substituent | Hydrogen-Bond Capacity | Key Biological Roles |
---|---|---|---|
2 | Ethyl | Monodentate | Serotonin receptor antagonism [5] |
3 | None | Bidentate | ATM kinase inhibition [2] |
4 | Phenyl | Bidentate | Antimalarial activity [1] |
8 | Ethyl | Bidentate | Metal chelation; antiviral activity [7] |
This pharmacophore demonstrates improved metabolic stability over C2 analogues due to reduced cytochrome P450 oxidation at C3. Its rotational barrier (ΔG‡ ~12 kcal/mol) facilitates conformational adaptation to binding pockets [2] [8].
Quinoline carboxamides evolved from early natural products (e.g., quinine) through systematic structural optimization:
Modern synthetic routes (e.g., Pfitzinger reaction, microwave-assisted coupling) enable efficient diversification, accelerating SAR studies for oncology and antiviral applications [7] [8].
8-Substitution critically modulates electronic, steric, and coordination properties:
Table 2: Impact of 8-Position Substituents on Quinoline Bioactivity
8-Substituent | Chelation Ability | Electronic Effect | Therapeutic Application |
---|---|---|---|
Hydroxy | Strong tridentate | Moderate +M donor | Antifungal (Clioquinol) [7] |
Amino | Weak bidentate | Strong +M donor | Antimalarial (Primaquine) [1] |
Carboxamide | Moderate bidentate | Moderate –M acceptor | Antiviral (Dengue NS5 inhibitors) [7] |
Bromo | None | Weak –I effect | Kinase inhibition [8] |
The 8-carboxamide’s hydrogen-bonding versatility makes it critical for targeting polar enzyme sites (e.g., LDH-A Arg168), with U-shaped quinoline-pyrimidine hybrids showing IC₅₀ ≈ 1 μM [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7